6-Abgpg

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RP-67580は、痛み知覚と炎症に関与する神経ペプチドであるサブスタンスPの非ペプチド拮抗薬です。 この化合物は、痛みのシグナル伝達と神経原性炎症の伝達における重要な役割を果たす神経キニン1受容体を特異的に標的としています .

準備方法

合成経路と反応条件

RP-67580の合成は、市販の前駆体から始まるいくつかのステップを含みます反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と高純度を確保します .

工業生産方法

RP-67580の工業生産は、同様の合成経路に従いますが、より大規模に行われます。これには、収率を最大化し、コストを最小限に抑えるために反応条件を最適化することが含まれます。 連続フロー化学や自動合成などの技術は、効率とスケーラビリティを高めるために採用される場合があります .

化学反応の分析

反応の種類

RP-67580は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、異なる誘導体となる可能性があります。

還元: 還元反応は、官能基を修飾して、化合物の活性を変化させる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってケトンまたはアルデヒドが生成される可能性がありますが、還元によってアルコールまたはアミンが生成される可能性があります .

科学研究における用途

RP-67580は、科学研究で幅広い用途があります。

化学: 受容体-リガンド相互作用と新しい鎮痛薬の開発を研究するためのモデル化合物として使用されます。

生物学: 痛みと炎症の経路における神経キニン1受容体の役割を調査します。

医学: 慢性的な痛みや炎症性疾患の治療における潜在的な治療的用途を探ります。

科学的研究の応用

RP-67580 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study receptor-ligand interactions and the development of new analgesics.

Biology: Investigates the role of neurokinin 1 receptors in pain and inflammation pathways.

Medicine: Explores potential therapeutic applications in treating chronic pain and inflammatory diseases.

Industry: Utilized in the development of new pharmaceuticals targeting neurokinin 1 receptors

作用機序

RP-67580は、サブスタンスPの神経キニン1受容体への結合を競合的に阻害することによって、その効果を発揮します。この阻害は、痛みの伝達と炎症に関与する下流シグナル伝達経路の活性化を防ぎます。 分子標的は、神経キニン1受容体と関連するGタンパク質共役受容体経路を含みます .

類似の化合物との比較

類似の化合物

アプレピタント: 化学療法誘発性悪心および嘔吐の治療に使用される別の神経キニン1受容体拮抗薬。

フォサプレピタント: アプレピタントのプロドラッグであり、同様の用途があります。

L-733,060: 研究で使用されている選択的神経キニン1受容体拮抗薬.

独自性

RP-67580は、神経キニン1受容体に対する高い親和性と選択性があるため、痛みと炎症の研究において貴重なツールとなっています。 その非ペプチド性も、ペプチドベースの拮抗薬と比較して安定性とバイオアベイラビリティの点で利点を提供します .

ご不明な点がございましたら、お気軽にお問い合わせください!

類似化合物との比較

Similar Compounds

Aprepitant: Another neurokinin 1 receptor antagonist used in the treatment of chemotherapy-induced nausea and vomiting.

Fosaprepitant: A prodrug of aprepitant with similar applications.

L-733,060: A selective neurokinin 1 receptor antagonist used in research.

Uniqueness

RP-67580 is unique due to its high affinity and selectivity for the neurokinin 1 receptor, making it a valuable tool in pain and inflammation research. Its non-peptide nature also provides advantages in terms of stability and bioavailability compared to peptide-based antagonists .

If you have any more questions or need further details, feel free to ask!

特性

CAS番号 |

111730-29-1 |

|---|---|

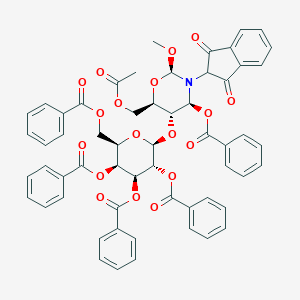

分子式 |

C58H49NO18 |

分子量 |

1048 g/mol |

IUPAC名 |

[(2R,3S,4S,5R,6S)-6-[[(2R,4S,5R,6R)-6-(acetyloxymethyl)-4-benzoyloxy-3-(1,3-dioxoinden-2-yl)-2-methoxy-1,3-oxazinan-5-yl]oxy]-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate |

InChI |

InChI=1S/C58H49NO18/c1-34(60)69-32-43-48(51(77-56(67)39-28-16-7-17-29-39)59(58(68-2)72-43)44-45(61)40-30-18-19-31-41(40)46(44)62)76-57-50(75-55(66)38-26-14-6-15-27-38)49(74-54(65)37-24-12-5-13-25-37)47(73-53(64)36-22-10-4-11-23-36)42(71-57)33-70-52(63)35-20-8-3-9-21-35/h3-31,42-44,47-51,57-58H,32-33H2,1-2H3/t42-,43-,47+,48-,49+,50-,51+,57+,58-/m1/s1 |

InChIキー |

KPFICVONGBUETB-UMQNOTIXSA-N |

SMILES |

CC(=O)OCC1C(C(N(C(O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |

異性体SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](N([C@@H](O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |

正規SMILES |

CC(=O)OCC1C(C(N(C(O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |

同義語 |

6-ABGPG methyl 6-O-acetyl-3-O-benzoyl-4-O-(2,3,4,6-tetra-O-benzoylgalactopyranosyl)-2-deoxy-2-phthalimidoglucopyranoside |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。